molecular formula C13H28ClNO3 B11761506 tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride

tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride

Cat. No.: B11761506
M. Wt: 281.82 g/mol
InChI Key: XMXUSQZHXIPSEX-IYJPBCIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a methylamino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride can be compared with other similar compounds, such as:

  • tert-Butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate
  • tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

These compounds share similar structural features but differ in their functional groups and reactivity, which can influence their applications and effectiveness in various research contexts .

Properties

Molecular Formula

C13H28ClNO3

Molecular Weight

281.82 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate;hydrochloride

InChI

InChI=1S/C13H27NO3.ClH/c1-9(2)12(14-6)10(16-7)8-11(15)17-13(3,4)5;/h9-10,12,14H,8H2,1-7H3;1H/t10-,12+;/m1./s1

InChI Key

XMXUSQZHXIPSEX-IYJPBCIQSA-N

Isomeric SMILES

CC(C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)NC.Cl

Canonical SMILES

CC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.